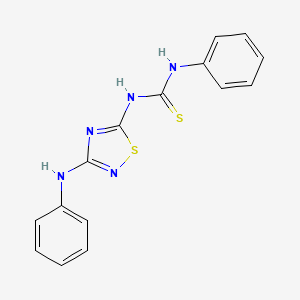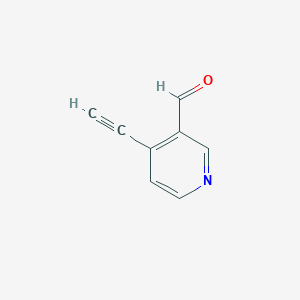
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is an organic compound belonging to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfanyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(prop-2-en-1-yl)-4-hydroxy-6-methyl-2H-pyran-2-one with a thiol reagent can yield the desired compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or alter the double bonds.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyran ring.
科学的研究の応用
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes related to oxidative stress. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
6-Methyl-3-(prop-2-en-1-yl)-4-hydroxy-2H-pyran-2-one: Similar structure but with a hydroxyl group instead of a sulfanyl group.
6-Methyl-3-(prop-2-en-1-yl)-4-methylthio-2H-pyran-2-one: Contains a methylthio group instead of a sulfanyl group.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
特性
CAS番号 |
923602-32-8 |
|---|---|
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC名 |
6-methyl-3-prop-2-enyl-4-sulfanylpyran-2-one |
InChI |
InChI=1S/C9H10O2S/c1-3-4-7-8(12)5-6(2)11-9(7)10/h3,5,12H,1,4H2,2H3 |
InChIキー |
YEDCPKKSPPXUTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)CC=C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
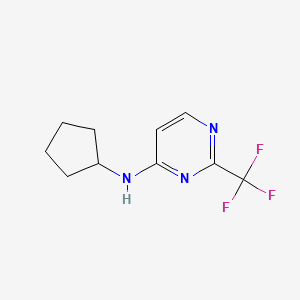
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

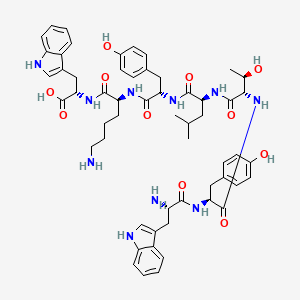
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
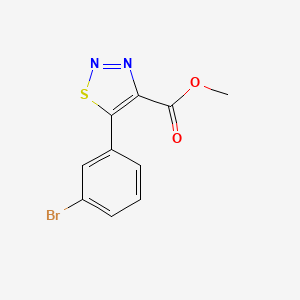
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
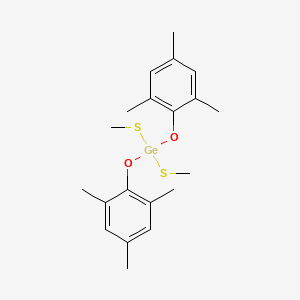
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
